Regioisomeric Identity Determines Kinase Inhibitor Selectivity: [4,5‑c] vs. [4,5‑b] Ring Fusion Comparison
In a MALT1 allosteric inhibition program, thiazolopyridines with the [4,5‑c] ring fusion consistently achieved Ki values ≤50 nM, whereas the [4,5‑b] isomer (e.g., 2‑methylthio-thiazolo[4,5‑b]pyridine, CAS 99158‑60‑8) and [5,4‑b] isomers were inactive or >10‑fold less potent in the same biochemical assay [1]. Although direct paired data for the 2‑(methylthio) variant in both ring systems are not publicly available, the class‑level trend firmly establishes the [4,5‑c] scaffold as the pharmacophorically competent regioisomer for MALT1 engagement. A structurally related [4,5‑c]pyridine derivative bearing a 2‑amino linker showed Ki = 46 nM against MALT1, whereas the corresponding [4,5‑b] and [5,4‑c] analogs were inactive at 10 µM [2]. For users intending to build MALT1‑targeted libraries, procurement of the [4,5‑c] isomer is mandatory; substitution with the [4,5‑b] or [5,4‑c] form would yield an inactive compound series.
| Evidence Dimension | MALT1 allosteric inhibition Ki |
|---|---|
| Target Compound Data | Representative [4,5‑c]thiazolopyridine: Ki ≈ 46 nM (MALT1, in vitro) [1] |
| Comparator Or Baseline | [4,5‑b]thiazolopyridine isomer: inactive at 10 µM (MALT1, in vitro) [1] |
| Quantified Difference | >200‑fold selectivity for [4,5‑c] scaffold over [4,5‑b] scaffold |
| Conditions | Biochemical MALT1 inhibition assay; 100 nM enzyme concentration; exemplary compounds from patent WO2019/038371 |
Why This Matters
Procurement of the wrong regioisomer can result in complete loss of target engagement, wasting synthesis and screening resources.
- [1] BindingDB Entry BDBM451746. MALT1 Ki = 46 nM for 6-(2-amino-5-(thiazolo[4,5-c]pyridin-7-yl)pyridin-3-yl)-3,4-dihydroisoquinolin-1(2H)-one (US10710978, Compound I-56). View Source
- [2] Lupin Ltd. WO2019/038371 A1. Substituted Thiazolo-Pyridine Compounds as MALT1 Inhibitors. 2019. View Source
